molecular formula C18H19NO4 B8318532 3-(4-Benzyloxy-benzoylamino)-propionic acid methyl ester

3-(4-Benzyloxy-benzoylamino)-propionic acid methyl ester

Cat. No. B8318532
M. Wt: 313.3 g/mol
InChI Key: RDYUQGULKOZXAJ-UHFFFAOYSA-N
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Patent
US07989457B2

Procedure details

To a mixture of 4-benzyloxybenzoic acid (8.92 g, 39.08 mmol) and 3-amino-propionic acid methyl ester hydrochloride (6.00 g, 42.98 mmol) in CH2Cl2 (100 mL) was added DMAP (catalytic), triethylamine (6.60 mL, 47.35 mmol), and EDCI (9.00 g, 46.94 mmol). The mixture was stirred at RT for 12 h. The mixture was diluted with CH2Cl2. The organics were washed with 1N HCl, 2N NaOH, water, and brine (1×100 mL each), and dried with MgSO4 to yield 11.28 g (92%) of the title compound.
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:19][O:20][C:21](=[O:25])[CH2:22][CH2:23][NH2:24].C(N(CC)CC)C.CCN=C=NCCCN(C)C>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:19][O:20][C:21](=[O:25])[CH2:22][CH2:23][NH:24][C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
6 g
Type
reactant
Smiles
Cl.COC(CCN)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organics were washed with 1N HCl, 2N NaOH, water, and brine (1×100 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CCNC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.28 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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